molecular formula C9H15N3O B13220179 [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B13220179
M. Wt: 181.23 g/mol
InChI Key: WFBVMUXMTBDJRB-UHFFFAOYSA-N
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Description

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrazole ring and a pyrrolidine ring connected by a methanol group

Preparation Methods

The synthesis of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole or pyrrolidine rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological molecules, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol include:

    1-Methylpyrazole: A simpler compound with a pyrazole ring.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures.

    Methanol derivatives: Compounds with a methanol group attached to different rings. The uniqueness of this compound lies in its combined structure, which allows for diverse interactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBVMUXMTBDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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